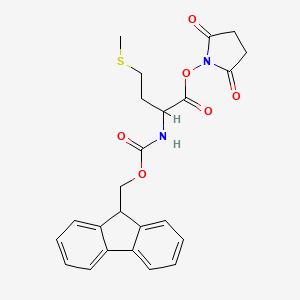
N-Fmoc-L-methionine Succinimido Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-L-methionine Succinimido Ester is a derivative of L-methionine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group is a popular protecting group in peptide chemistry, and the succinimido ester facilitates the coupling of the Fmoc-protected amino acid to other amino acids or peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-methionine Succinimido Ester typically involves the reaction of Fmoc-L-methionine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-methionine Succinimido Ester primarily undergoes substitution reactions, where the succinimido ester group reacts with nucleophiles such as amines. This reaction is crucial in peptide synthesis as it allows the formation of peptide bonds.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dichloromethane, dimethylformamide.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major product of the reaction between this compound and an amine is an Fmoc-protected peptide or amino acid derivative. This product retains the Fmoc group, which can be removed later using a base such as piperidine.
Scientific Research Applications
N-Fmoc-L-methionine Succinimido Ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the preparation of peptide-based probes and inhibitors for studying biological pathways.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for use in cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Fmoc-L-methionine Succinimido Ester involves the formation of a stable amide bond between the Fmoc-protected amino acid and the target peptide or amino acid. The succinimido ester group acts as a leaving group, facilitating the nucleophilic attack by the amine. The Fmoc group protects the amino group during the synthesis and can be removed under basic conditions to reveal the free amine.
Comparison with Similar Compounds
N-Fmoc-L-methionine Succinimido Ester is unique due to its combination of the Fmoc protecting group and the succinimido ester. Similar compounds include:
Fmoc-L-methionine: Lacks the succinimido ester group, making it less reactive in peptide coupling reactions.
Fmoc-L-lysine Succinimido Ester: Similar structure but with lysine instead of methionine, used for different peptide synthesis applications.
Fmoc-L-phenylalanine Succinimido Ester: Contains phenylalanine, used for synthesizing peptides with aromatic residues.
This compound stands out due to its specific reactivity and the presence of the sulfur-containing methionine residue, which can introduce unique properties into the synthesized peptides.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHGGWPKXOCXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
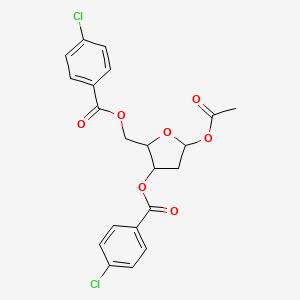
![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)
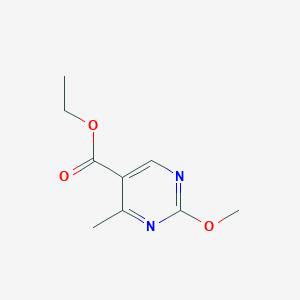

![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)
![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)

![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
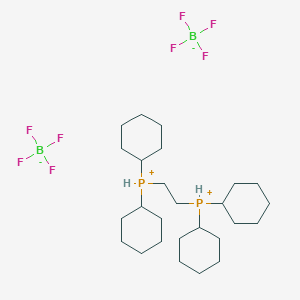
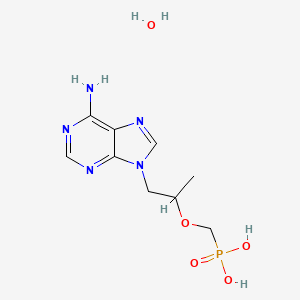
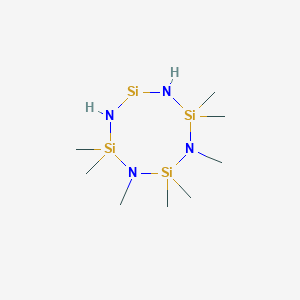
![4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B13388974.png)

